molecular formula C8H8N2O B096991 5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 17288-40-3

5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B096991
CAS No.: 17288-40-3
M. Wt: 148.16 g/mol
InChI Key: WTIFEVSWZUSXQL-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C8H8N2O It is a heterocyclic compound that consists of a pyridine ring fused to a pyrrole ring with a methoxy group at the 5-position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine are not fully explored yet. Related pyrrolopyridine derivatives have shown activity on kinase inhibition , which suggests that this compound might interact with enzymes and proteins in a similar manner.

Cellular Effects

Related compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that this compound might have similar effects on cell function.

Molecular Mechanism

Related compounds have shown to inhibit FGFR1, 2, and 3 . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature .

Metabolic Pathways

Pyridine, a related compound, has been shown to exhibit cytotoxic properties against tumor cells due to its ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Subcellular Localization

Related compounds have shown to inhibit FGFR1, 2, and 3 , suggesting that this compound might be localized in the same subcellular compartments where these receptors are found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. For example, the reaction of 2-aminopyridine with 1,3-dicarbonyl compounds under acidic conditions can lead to the formation of the desired pyrrolopyridine core.

Another method involves the use of palladium-catalyzed cross-coupling reactions In this approach, a halogenated pyridine derivative is coupled with a suitable pyrrole derivative in the presence of a palladium catalyst and a base

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the process. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to form dihydropyridine or tetrahydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-1H-pyrrolo[3,2-b]pyridine or 5-formyl-1H-pyrrolo[3,2-b]pyridine.

    Reduction: Formation of dihydro- or tetrahydro-5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives.

    Substitution: Formation of various substituted pyrrolopyridine derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a similar structure but different ring fusion pattern.

    5-Methoxy-6-azaindole: Another related compound with a methoxy group at the 5-position and an indole core.

    7-Azaindole: A compound with a similar indole core but without the methoxy group.

Uniqueness

5-Methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to its specific ring fusion pattern and the presence of the methoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFEVSWZUSXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415902
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-40-3
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine
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Synthesis routes and methods I

Procedure details

2-Methoxy-5-Nitro-6-(2-Dimethylaminoethen-1-yl)pyridine (38.78 g, 174 mmol) was dissolved in 1.2 L of ethanol, and charged with 10% palladium on carbon (5.0 g). The mixture was hydrogenated at room temperature under 40 p.s.i. of hydrogen pressure for 4 hours. After filtration through celite followed by chromatography on silica gel (50% ethyl acetate/hexane), the material was recrystallized from ethyl acetate/hexane to provide 19.62 g of the title compound. (76%). MS(m/e): 149 (M+). EA calculated for C8H8N2O: C, 64.85; H, 5.44; N, 18.91. Found: C, 64.72; H, 5.33; N, 18.76.
Name
2-Methoxy-5-Nitro-6-(2-Dimethylaminoethen-1-yl)pyridine
Quantity
38.78 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a hydrogen pressure of 45 psi, 17.70 g (91.7 mmol) of the compound obtained in Step A and 2.5 g of palladium-on-carbon suspended in 300 ml of ethanol are stirred for 5 hours at room temperature. After filtration over Celite and evaporation, the residue is purified over silica gel (eluant:petroleum ether/ethyl acetate, 4:1) to yield the title product in the form of a brown solid.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of (5-methoxy-3-nitro-pyridin-2-yl)-acetonitrile (Maybridge, 986 mg, 5.1 mmol) and Pd/C (10%, 986 mg) in EtOH/EtOAc (95/5, 50 mL) was shaken for 6 hours under H2 (60 PSI) in Parr apparatus. The reaction mixture was then filtered through a celite pad, and the filter cake was washed with EtOAc (20 mL). The filtrate was concentrated, and the residue was dissolved in EtOAc (50 mL), washed with NaHCO3 (saturated solution, 50 mL), dried over MgSO4, filtered, concentrated, and purified via flash chromatography (hexane/EtOAc), affording 5-Methoxy-1H-pyrrolo[3,2-b]pyridine as a white solid (720 mg, 95% yield).
Name
(5-methoxy-3-nitro-pyridin-2-yl)-acetonitrile
Quantity
986 mg
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
986 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthetic route used to produce 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in this study?

A1: The research highlights a novel synthetic route for this compound-2-carboxylic acid using a four-step process involving Williamson and Reissert reactions []. The significance lies in its simplicity, cost-effectiveness, and suitability for industrial production due to readily available materials, straightforward purification, and minimal byproduct formation [].

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